(3-Iodo-2-methylphenyl)methanol

Catalog No.
S765571
CAS No.
76350-89-5
M.F
C8H9IO
M. Wt
248.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Iodo-2-methylphenyl)methanol

CAS Number

76350-89-5

Product Name

(3-Iodo-2-methylphenyl)methanol

IUPAC Name

(3-iodo-2-methylphenyl)methanol

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

InChI

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3

InChI Key

WVKFJUYXMBJNKD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1I)CO

Canonical SMILES

CC1=C(C=CC=C1I)CO

(3-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C₈H₉IO. It features a phenolic structure where a hydroxymethyl group is attached to a benzene ring that has both an iodine atom and a methyl group as substituents. The compound is characterized by its unique structure, which influences its chemical reactivity and biological properties.

The presence of the iodine atom enhances the electrophilicity of the aromatic ring, making it a potential candidate for various

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, such as amines or alcohols, through bimolecular nucleophilic substitution (SN2) reactions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, often catalyzed by acids .
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like chromium trioxide or potassium permanganate.

Several methods have been developed for synthesizing (3-Iodo-2-methylphenyl)methanol:

  • Direct Halogenation: This method involves the reaction of 2-methylphenol with iodine in the presence of an oxidizing agent. This process typically requires careful control of reaction conditions to achieve regioselectivity .
  • Coupling Reactions: The compound can also be synthesized via cross-coupling methods using aryl iodides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.
  • Reduction of Iodinated Aromatics: Starting from 3-iodo-2-methylbenzaldehyde, reduction using sodium borohydride or lithium aluminum hydride can yield (3-Iodo-2-methylphenyl)methanol .

(3-Iodo-2-methylphenyl)methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound may find applications in developing novel materials due to its unique electronic properties.

Interaction studies involving (3-Iodo-2-methylphenyl)methanol focus on its binding affinity with various biomolecules. Preliminary data suggest that:

  • It may interact with enzymes or receptors involved in metabolic pathways.
  • Its iodinated structure may influence its bioavailability and distribution within biological systems.

Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with (3-Iodo-2-methylphenyl)methanol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
(2-Iodo-6-methylphenyl)methanolIodine at position 2Different regioisomer affecting reactivity
(5-Iodo-2-methylphenyl)methanolIodine at position 5Variation in steric hindrance and electronic effects
(3-Bromo-2-methylphenyl)methanolBromine instead of iodineDifferent halogen affecting biological activity

These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which significantly influences their chemical behavior and biological activities.

XLogP3

2.1

Wikipedia

(3-Iodo-2-methylphenyl)methanol

Dates

Modify: 2023-08-15

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